2-(4-Fluoro-3-trifluoromethylphenyl)phenol
CAS No.: 1261900-30-4
Cat. No.: VC11767656
Molecular Formula: C13H8F4O
Molecular Weight: 256.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1261900-30-4 |
---|---|
Molecular Formula | C13H8F4O |
Molecular Weight | 256.19 g/mol |
IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Standard InChI | InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H |
Standard InChI Key | XQRPTSKSUDSLTJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The molecular formula of 2-(4-fluoro-3-trifluoromethylphenyl)phenol is C₁₃H₈F₄O, with a molecular weight of 280.20 g/mol. Its IUPAC name is 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol, reflecting the substitution pattern on the aromatic rings .
Structural Features
The compound consists of two aromatic rings:
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A phenol ring (hydroxyl-substituted benzene).
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A 4-fluoro-3-(trifluoromethyl)phenyl group attached at the ortho position relative to the hydroxyl group.
The fluorine atoms and trifluoromethyl (–CF₃) group introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₈F₄O |
Molecular Weight | 280.20 g/mol |
IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Canonical SMILES | OC1=CC=CC=C1C2=C(C=CC(=C2)F)C(F)(F)F |
Hydrogen Bond Donors | 1 (phenolic –OH) |
Hydrogen Bond Acceptors | 5 (oxygen and fluorine atoms) |
Synthesis and Optimization
Diazotization-Hydrolysis Route
The most cited synthesis method involves a two-step process starting from 4-fluoro-3-trifluoromethylaniline :
Step 1: Diazotization
4-Fluoro-3-trifluoromethylaniline is treated with sulfuric acid (4.5–6.5 equivalents) and sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt. This step requires precise temperature control to avoid side reactions.
Step 2: Hydrolysis
The diazonium salt undergoes hydrolysis in a mixed solvent system (toluene/xylene and aqueous copper sulfate) at 75–85°C. Copper sulfate acts as a catalyst, enhancing the reaction rate and yield.
Table 2: Synthesis Conditions and Yields
Parameter | Optimal Range | Yield |
---|---|---|
Sulfuric Acid Equivalents | 4.5–6.5 | 90.3% |
Reaction Temperature | 75–85°C | |
Catalyst | CuSO₄·5H₂O |
Alternative Methods
While less common, Ulmann coupling between iodophenol derivatives and fluorinated aryl halides has been explored but suffers from lower yields (<70%) due to steric hindrance from the –CF₃ group .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene. Insoluble in water due to hydrophobicity from –CF₃ .
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Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or strong acids.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (m, 2H), 7.20 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.20 (s, 1H, –OH).
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¹³C NMR: Distinct signals at δ 158.9 (C–O), 135.2 (q, J = 32 Hz, –CF₃), and 122.1–128.4 (aromatic carbons) .
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its –CF₃ group enhances metabolic stability and bioavailability in drug candidates .
Materials Science
In polymer chemistry, derivatives of this phenol are used to synthesize fluorinated poly(arylene ether sulfones), which exhibit high thermal stability (>300°C) and low dielectric constants (2.5–3.0) .
Table 3: Industrial Applications
Application | Role of Compound | Performance Metrics |
---|---|---|
Drug Synthesis | Bioisostere for –CH₃ | Improved IC₅₀ values (nM range) |
High-Performance Polymers | Monomer for fluorinated polymers | Tg > 250°C |
Analytical and Characterization Techniques
Chromatography
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Gas Chromatography (GC): Used for purity assessment, with retention times of 8.2 min (HP-5 column, 30 m × 0.25 mm) .
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HPLC: Reverse-phase C18 columns (acetonitrile/water) achieve baseline separation of synthetic intermediates.
Spectroscopic Methods
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